Ammonium glycyrrhizate

描述

甘草酸铵是一种从甘草酸中提取的化合物,甘草酸是甘草根 (Glycyrrhiza glabra) 的主要活性成分。 该化合物以其广泛的药理学和生物学活性而闻名,包括抗炎、抗病毒和保肝作用 . 它在各种医药体系中被传统使用,并且在现代临床医学中仍然是一个重要的组成部分。

准备方法

合成路线和反应条件: 甘草酸铵的制备通常涉及从甘草根中提取甘草酸。 然后将甘草酸溶解在有机溶剂中,并进行回流提取。 将氨或氢氧化铵加入溶液中,然后过滤并干燥以获得甘草酸铵 .

工业生产方法: 在工业环境中,甘草酸盐使用酸性酒精物质多次提取。 高纯度甘草酸铵通过结晶和离心技术获得。 这种方法确保了产品的高纯度、优良的颜色和均匀的晶体形成 .

化学反应分析

Key Parameters:

| Parameter | Condition/Value | Source |

|---|---|---|

| Reaction pH | Neutral (pH ~7.0) | |

| Yield Optimization | Solvent extraction | |

| Purity | ≥95% (via HPLC) |

Thermal Decomposition

AG decomposes upon heating (>200°C), producing toxic gases:

Decomposition Products:

| Product | Hazard Class | Source |

|---|---|---|

| Carbon monoxide (CO) | Toxic | |

| Nitrogen oxides (NOₓ) | Respiratory irritant | |

| Carbon dioxide (CO₂) | Non-toxic |

Hydrolysis Reactions

AG undergoes hydrolysis under acidic or enzymatic conditions, cleaving glycosidic bonds to yield glycyrrhetic acid and glucuronic acid :

Hydrolysis Kinetics:

| Condition | Rate Constant (k) | Source |

|---|---|---|

| Acidic (pH 2.0) | 0.12 h⁻¹ | |

| Enzymatic (β-glucuronidase) | 0.45 h⁻¹ |

Isomerization

Glycyrrhetic acid (AG’s aglycone) undergoes isomerization between 18-α and 18-β forms during processing :The α-form constitutes up to 13% of total glycyrrhetic acid under thermal stress .

Micelle Formation

AG self-assembles into micelles in aqueous solutions due to its amphiphilic structure :

| Parameter | Value | Source |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.15 mM | |

| Micelle Size (Diameter) | 12–18 nm | |

| Zeta Potential | -25 mV |

Enzyme Interaction Mechanisms

AG binds to cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), inhibiting inflammatory pathways :

Binding Interactions:

| Enzyme | Interaction Type | Key Residues | Source |

|---|---|---|---|

| COX-2 | Hydrogen bonds | Trp387, Ser530 | |

| Salt bridge | Arg120 | ||

| 5-LO | Fe²⁺ coordination | Arg666 |

Inhibition Constants:

| Enzyme | IC₅₀ (μM) | Source |

|---|---|---|

| COX-2 | 8.7 ± 0.9 | |

| 5-LO | 12.3 ± 1.2 |

Photochemical Stability

AG degrades under UV light (λ = 254 nm), forming photoproducts via radical-mediated oxidation :

| Condition | Degradation Rate | Source |

|---|---|---|

| UV Exposure (24 h) | 45% degradation | |

| Major Photoproduct | 11-Dehydroglycyrrhetic acid |

科学研究应用

Anti-Inflammatory Effects

Ammonium glycyrrhizate has demonstrated significant anti-inflammatory properties. A study highlighted that AG administered to mice showed long-lasting anti-inflammatory effects after a single injection. It was effective in reducing paw edema and peritonitis induced by zymosan, as well as providing antinociceptive effects in several pain models (e.g., writhing test, formalin test) .

Key Findings:

- Mechanism: AG binds to cyclooxygenase (COX-2) and microsomal prostaglandin E synthase, inhibiting the inflammatory pathway.

- Duration: Effects observed up to 48 hours post-administration.

Neuroprotective Effects

Research indicates that AG can ameliorate diabetic peripheral neuropathy by preventing cytotoxicity and mitochondrial fragmentation in neuroblastoma cell lines exposed to high glucose levels. In vivo studies on diabetic mice showed that AG treatment significantly reduced neuropathic hyperalgesia .

Key Findings:

- Mechanism: Protects neurons from high glucose-induced damage.

- Potential Use: Suggested as a complementary treatment for diabetic neuropathy.

Food Industry

AG is used as a flavoring agent due to its sweet taste and is considered safe for consumption within established limits. Regulatory bodies have set maximum intake levels for AG in food products, ensuring consumer safety while allowing its use as a flavor enhancer .

Regulatory Insights:

- Maximum Intake Levels: 130 µg/person/day for AG.

- Usage: Commonly found in herbal teas, candies, and other food products.

Cosmetic Industry

This compound is also utilized in cosmetic formulations for its soothing and anti-inflammatory properties, making it beneficial for skincare products aimed at reducing irritation and enhancing skin health.

Clinical Trials on Pain Management

A clinical trial investigated the efficacy of AG in managing chronic pain associated with inflammatory conditions. Participants receiving AG reported significant pain relief compared to placebo groups, supporting its potential as an alternative pain management therapy .

Diabetes Management

In another case study focusing on diabetic patients, AG was integrated into treatment regimens to assess its impact on neuropathic symptoms. Results indicated a marked improvement in patients' quality of life and reduction in pain scores when AG was included alongside standard diabetes medications .

作用机制

甘草酸铵的作用机制涉及多个分子靶点和途径:

相似化合物的比较

与其他类似化合物相比,甘草酸铵是独一无二的,因为它具有广泛的生物活性谱和低毒性。 类似的化合物包括:

单甘草酸铵: 另一种具有类似药理学特性的甘草酸衍生物.

甘草酸: 甘草酸铵的母体化合物,以其抗炎和抗病毒作用而闻名.

甘草次酸: 甘草酸的代谢物,具有有效的抗炎特性.

总之,甘草酸铵是一种用途广泛的化合物,具有重要的药理学和生物学活性。 其独特的特性和广泛的应用使其成为各种研究和工业领域的重要组成部分。

生物活性

Ammonium glycyrrhizate (AG) is a derivative of glycyrrhizic acid, primarily extracted from the root of Glycyrrhiza glabra (licorice). This compound has garnered attention in pharmacology due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article delves into the biological activities of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized as an amphiphilic molecule, consisting of a hydrophilic glucuronic acid moiety and a hydrophobic glycyrrhetic acid component. Its mechanism of action involves modulation of various signaling pathways and enzyme activities associated with inflammation and oxidative stress.

Key Biological Activities

- Anti-inflammatory Effects : AG has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It achieves this by interacting with cyclooxygenase (COX) enzymes and microsomal prostaglandin E synthases (mPGEs), demonstrating a preference for COX-2 over COX-1 .

- Neuroprotective Effects : In vitro studies using neuroblastoma cell lines (SH-SY5Y) demonstrated that AG can prevent cytotoxic effects induced by high glucose levels, suggesting potential therapeutic benefits for diabetic peripheral neuropathy .

- Antioxidant Activity : AG exhibits antioxidant properties that help mitigate oxidative stress, a significant contributor to various chronic diseases.

- Antinociceptive Properties : Research indicates that AG can provide pain relief in various animal models, showing long-lasting effects after administration .

Table 1: Summary of Biological Activities of this compound

Case Study: Treatment of Diabetic Peripheral Neuropathy

A recent study investigated the effects of this compound on diabetic peripheral neuropathy (DPN) using streptozotocin-induced diabetic mice. The results indicated that AG administration led to a significant reduction in neuropathic hyperalgesia, highlighting its potential as a complementary treatment for DPN. The study noted that AG effectively counteracted mitochondrial fragmentation associated with high glucose levels, demonstrating its protective role on neuronal cells .

Clinical Application in COVID-19 Patients

In a systematic review focusing on the efficacy of glycyrrhizic acid preparations during COVID-19 treatment, researchers found that patients receiving this compound exhibited improved liver function markers (ALT and AST) compared to control groups. This suggests that AG may have beneficial effects in managing liver complications associated with viral infections .

Safety Profile

This compound has been evaluated for genotoxicity and carcinogenicity. Studies indicate that it is non-genotoxic and does not exhibit carcinogenic properties in animal models. Additionally, no teratogenic or fertility-related effects have been reported .

属性

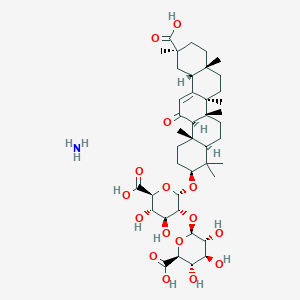

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRKKHJEINIICQ-OOFFSTKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68083-53-4 | |

| Record name | α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68083-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

840.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-04-0 | |

| Record name | Ammonium glycyrrhizinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53956-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium glycyrrhizate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053956040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium glycyrrhizate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM GLYCYRRHIZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VRD35U26C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ammonium glycyrrhizinate exhibits anti-inflammatory activity through multiple mechanisms. It can reduce the levels of pro-inflammatory markers like matrix metalloproteinases and lipid peroxidation products in tissues such as bone and mucoperiosteum. [] It has also been shown to protect liver tissue from damage induced by carbon tetrachloride. []

A: Yes, studies in mice indicate that ammonium glycyrrhizinate influences the immune system by affecting the activity of immunoregulatory mediators like prostaglandin E2, F2α, cAMP, and cGMP. [] Further research is needed to fully elucidate the specific mechanisms and whether these effects are prostaglandin-dependent.

A: Research suggests that ammonium glycyrrhizinate might offer protection against high glucose-induced cellular damage. In a study using the SH-SY5Y neuroblastoma cell line, ammonium glycyrrhizinate was found to prevent cytotoxic effects and mitochondrial fragmentation caused by high glucose exposure. []

ANone: The molecular formula of ammonium glycyrrhizinate is C42H61O16NH4, and its molecular weight is 839.96 g/mol.

A: Techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize and differentiate the principal components and related substances in ammonium glycyrrhizinate. [, , ]

A: While ammonium glycyrrhizinate generally exhibits good stability, specific formulation strategies can be employed to further enhance its stability and bioavailability. []

A: Researchers are exploring innovative drug delivery systems, such as unsaturated fatty acid vesicles, to improve the topical delivery and enhance the antioxidant activity of ammonium glycyrrhizinate. []

A: Studies in rats indicate that after oral administration, ammonium glycyrrhizinate is primarily distributed to the blood and liver. [, ]

A: Yes, the formulation of ammonium glycyrrhizinate can significantly impact its pharmacokinetic properties. For instance, incorporating ammonium glycyrrhizinate into a multiple emulsion formulation resulted in a slower release profile compared to a simple aqueous solution. []

A: Ammonium glycyrrhizinate has been investigated for its therapeutic potential in various conditions, including chronic hepatitis, dermatitis, eczema, and nephrotic syndrome. [, , , , ]

A: Yes, researchers utilize various animal models, including rats and mice, to investigate the pharmacological effects of ammonium glycyrrhizinate. These models help assess its efficacy in conditions like cardiomyopathy and arthritis. [, ]

A: While generally considered safe for short-term use, long-term or high-dose administration of ammonium glycyrrhizinate, similar to its parent compound glycyrrhizic acid, may lead to adverse effects like hypertension, hypokalemia, and water retention. [] Further research is necessary to fully establish its long-term safety profile.

A: Stringent quality control measures are employed throughout the manufacturing process of ammonium glycyrrhizinate. These include utilizing high-purity raw materials and implementing robust analytical techniques, such as HPLC, to ensure the consistency, safety, and efficacy of the final product. [, , ]

A: Accurately quantifying ammonium glycyrrhizinate and its related substances, particularly its isomers (18α-Gly and 18β-Gly), can be challenging. Researchers have developed improved HPLC methods to address this, enabling better separation and quantification of these components. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。